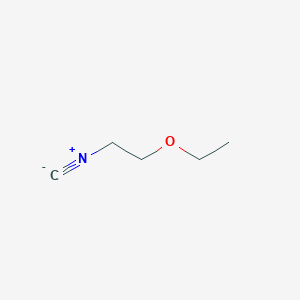
1-Ethoxy-2-isocyanoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-isocyanoethane is an organic compound with the molecular formula C₅H₉NO. It is characterized by the presence of an ethoxy group and an isocyano group attached to an ethane backbone.
Vorbereitungsmethoden
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Ethoxy-2-isocyanoethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-isocyanoethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-ethoxy-2-isocyanoethane exerts its effects involves its reactivity with various molecular targets. The isocyano group can participate in multicomponent reactions, forming complex structures that interact with biological molecules. These interactions can affect molecular pathways and enzyme activities, making the compound valuable in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2-isocyanoethane can be compared with other similar compounds such as:
1-Methoxy-2-isocyanoethane: Similar structure but with a methoxy group instead of an ethoxy group.
2,2-Diethoxy-1-isocyanoethane: Contains two ethoxy groups, leading to different reactivity and applications.
1-Isocyano-2-methoxyethane: Another isomer with different positioning of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Biologische Aktivität
General Properties of Isocyanides
Isocyanides, including 1-ethoxy-2-isocyanoethane, are known for their diverse biological properties. They have been reported to exhibit various activities such as:
- Antimicrobial Effects : Isocyanides can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Some studies suggest that isocyanides may have cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : They can interact with enzymes, potentially altering metabolic pathways.
The unique reactivity of the isocyanide group allows these compounds to form bonds with nucleophiles, leading to the formation of new biologically active compounds.
Synthesis and Chemical Reactions
This compound can be synthesized through several methods, typically involving the reaction of ethyl chloroacetate with a suitable isocyanide precursor. The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the isocyano group to oxime derivatives. Common oxidizing agents include potassium permanganate. |
| Reduction | Can reduce the isocyano group to amines using lithium aluminum hydride. |
| Substitution | The ethoxy group can be substituted under specific conditions, allowing for the introduction of other functional groups. |
Biological Activity Studies
While specific studies on this compound are scarce, related research on isocyanides provides insights into potential biological activities:
- Antimicrobial Activity :
- Anticancer Activity :
- Mechanism of Action :
Case Studies
Although direct case studies on this compound remain limited, research involving structurally similar compounds highlights the potential for developing therapeutic agents from this class of compounds.
Example Case Study: Isocyanide in Anticancer Research
A study investigated a series of isocyanide derivatives for their anticancer properties against breast cancer cell lines. The research found that specific structural modifications enhanced cytotoxicity, suggesting that this compound could be a candidate for further investigation in drug development.
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
1-ethoxy-2-isocyanoethane |
InChI |
InChI=1S/C5H9NO/c1-3-7-5-4-6-2/h3-5H2,1H3 |
InChI-Schlüssel |
QMYVYGTXJJWLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















